molecular formula C3H5ClF2 B008888 2-Chloro-1,3-difluoropropane CAS No. 102738-79-4

2-Chloro-1,3-difluoropropane

Cat. No.: B008888
CAS No.: 102738-79-4
M. Wt: 114.52 g/mol
InChI Key: PDMNHCOWNZISJG-UHFFFAOYSA-N
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Description

2-Chloro-1,3-difluoropropane is an organic compound with the molecular formula C₃H₅ClF₂ It is a halogenated hydrocarbon, characterized by the presence of chlorine and fluorine atoms attached to a propane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1,3-difluoropropane typically involves the halogenation of propane derivatives. One common method is the reaction of 1,3-difluoropropane with chlorine gas under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as iron chloride, at elevated temperatures to facilitate the substitution of hydrogen atoms with chlorine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the continuous feed of reactants into a reactor, where the halogenation reaction occurs. The product is then purified through distillation to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1,3-difluoropropane undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Elimination Reactions: Under certain conditions, the compound can undergo elimination reactions to form alkenes.

    Oxidation and Reduction: Although less common, the compound can be oxidized or reduced to form different derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.

    Elimination Reactions: Strong bases like sodium ethoxide can facilitate the elimination process.

    Oxidation: Oxidizing agents like potassium permanganate can be used under controlled conditions.

Major Products Formed

    Substitution: Products include various substituted propanes depending on the nucleophile used.

    Elimination: Alkenes such as 1,3-difluoropropene can be formed.

    Oxidation: Oxidized derivatives like 2-chloro-1,3-difluoropropanol may be produced.

Scientific Research Applications

2-Chloro-1,3-difluoropropane has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.

    Biology: Investigated for its potential effects on biological systems, although specific applications are limited.

    Medicine: Explored for its potential use in pharmaceutical formulations, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as a solvent in certain industrial processes.

Mechanism of Action

The mechanism of action of 2-Chloro-1,3-difluoropropane involves its interaction with molecular targets through its halogen atoms. The chlorine and fluorine atoms can form bonds with various substrates, leading to the formation of new compounds. The pathways involved in these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

Similar Compounds

  • 1-Chloro-2,3-difluoropropane
  • 2-Chloro-1,1-difluoropropane
  • 1,3-Dichloro-2-fluoropropane

Comparison

2-Chloro-1,3-difluoropropane is unique due to the specific positioning of the chlorine and fluorine atoms on the propane backbone. This positioning influences its reactivity and the types of reactions it can undergo. Compared to similar compounds, it may exhibit different physical and chemical properties, making it suitable for specific applications where others may not be as effective.

Properties

IUPAC Name

2-chloro-1,3-difluoropropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5ClF2/c4-3(1-5)2-6/h3H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDMNHCOWNZISJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CF)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5ClF2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60339580
Record name 2-Chloro-1,3-difluoropropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60339580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102738-79-4
Record name 2-Chloro-1,3-difluoropropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60339580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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